molecular formula C9H9N3O2 B2683736 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine CAS No. 2198690-96-7

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine

Cat. No.: B2683736
CAS No.: 2198690-96-7
M. Wt: 191.19
InChI Key: NMQOVJREDHBMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19. The purity is usually 95%.
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Scientific Research Applications

Tyk2 Inhibition for Autoimmune Diseases

One of the significant applications of imidazo[1,2-b]pyridazine derivatives, closely related to 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine, is in the development of potent and selective inhibitors targeting the Tyrosine Kinase 2 (Tyk2) Janus kinase homology 2 (JH2) domain. These inhibitors, such as the ones developed by Liu et al. (2019), have shown effectiveness in inhibiting interferon gamma (IFNγ) production and demonstrating efficacy in rat models of autoimmune diseases, such as adjuvant arthritis. This discovery underscores the potential of imidazo[1,2-b]pyridazine derivatives in treating autoimmune conditions through selective Tyk2 inhibition (Liu et al., 2019).

Anticancer Properties

Another area of research has focused on the synthesis of imidazo[1,2-b]pyridazine derivatives for their potential anticancer properties. Studies on compounds like 1,2-dihydropyrido[3,4-b]pyrazines have highlighted their role as mitotic inhibitors, showing significant antitumor activity in mouse models. The research by Temple et al. (1987) has contributed to the development of these derivatives as potential anticancer agents by exploring their ability to cause cell accumulation at mitosis, opening avenues for new cancer treatments (Temple et al., 1987).

Antiviral and Antimicrobial Activities

The imidazo[1,2-b]pyridazine scaffold has also been investigated for its antiviral and antimicrobial activities. For instance, Hamdouchi et al. (2003) discovered a novel class of picornavirus inhibitors featuring an imidazo[1,2-b]pyridazine nucleus, showcasing broad-spectrum antirhinoviral and antienteroviral activities. This finding suggests the potential of imidazo[1,2-b]pyridazine derivatives in developing new antiviral agents with significant efficacy across different virus types (Hamdouchi et al., 2003).

Anti-inflammatory and Anti-Asthmatic Effects

Research into the anti-inflammatory and anti-asthmatic effects of imidazo[1,2-b]pyridazine derivatives has also been promising. Kuwahara et al. (1996) synthesized a series of (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides that inhibited platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds, particularly those bearing specific substituents, exhibited excellent anti-asthmatic activity and are indicative of the therapeutic potential of imidazo[1,2-b]pyridazine derivatives in respiratory conditions (Kuwahara et al., 1996).

Properties

IUPAC Name

6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-9(14-7-5-13-6-7)11-12-4-3-10-8(1)12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQOVJREDHBMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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